

Technical Guide: 6-Azido-2-methyl-1,3-benzothiazole (CAS 16293-61-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Azido-2-methyl-1,3-benzothiazole

Cat. No.: B1652907

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **6-Azido-2-methyl-1,3-benzothiazole**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an azido group at the 6-position of the 2-methyl-1,3-benzothiazole scaffold offers a versatile functional handle for further chemical modifications, such as "click chemistry" reactions, making it a valuable building block for the synthesis of novel bioactive molecules and chemical probes.

This document outlines the proposed synthesis, physicochemical properties of its precursor, and a roadmap for the characterization and potential biological evaluation of **6-Azido-2-methyl-1,3-benzothiazole**.

Physicochemical Properties

Detailed experimental data for **6-Azido-2-methyl-1,3-benzothiazole** is not readily available in published literature. However, key properties of its direct precursor, 6-amino-2-methyl-1,3-benzothiazole, are summarized below.

Table 1: Physicochemical Data of 6-Amino-2-methyl-1,3-benzothiazole

Property	Value	Reference
CAS Number	2941-62-0	[1]
Molecular Formula	C ₈ H ₈ N ₂ S	[2]
Molecular Weight	164.23 g/mol	[2]
Appearance	Pale yellow granular product	[3]
Melting Point	135-136 °C	[3]
IUPAC Name	6-methyl-1,3-benzothiazol-2-amine	[2]

Proposed Synthesis

A plausible and efficient synthesis of **6-Azido-2-methyl-1,3-benzothiazole** can be achieved in a two-step process starting from p-toluidine. The first step involves the synthesis of the precursor, 6-amino-2-methyl-1,3-benzothiazole, followed by a diazotization reaction and subsequent conversion of the diazonium salt to the azide.

Experimental Protocol: Synthesis of 6-Amino-2-methyl-1,3-benzothiazole

This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazoles.[\[3\]](#)

Materials:

- p-Toluidine
- Chlorobenzene
- Concentrated Sulfuric Acid
- Sodium Thiocyanate
- Sulfuryl Chloride

- Concentrated Ammonium Hydroxide
- Ethanol
- Activated Charcoal (Norit)

Procedure:

- In a 3-L three-necked, round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, prepare a solution of 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene.
- Slowly add 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid dropwise over 5 minutes to form a fine suspension of p-toluidine sulfate.
- Add 90 g (1.1 moles) of sodium thiocyanate to the suspension and heat the mixture at 100 °C for 3 hours.
- Cool the resulting solution containing the thiourea to 30 °C.
- Add 180 g (108 ml, 1.34 moles) of sulfonyl chloride over 15 minutes, ensuring the temperature does not exceed 50 °C.
- Maintain the mixture at 50 °C for 2 hours until the evolution of hydrogen chloride ceases.
- Remove the chlorobenzene by filtration.
- Dissolve the solid residue in 1 L of hot water and remove any remaining solvent by steam distillation.
- Filter the hot solution to remove any insoluble material.
- Make the solution alkaline to litmus by adding 200 ml of concentrated ammonium hydroxide.
- Filter the precipitated 6-amino-2-methyl-1,3-benzothiazole and wash it with 200 ml of water.
- Recrystallize the crude product from hot ethanol with the addition of 10 g of activated charcoal.

- Dilute the hot, filtered solution with 500 ml of hot water, stir vigorously, and chill quickly.
- Filter the pale yellow granular product, wash with 150 ml of 30% ethanol, and dry to a constant weight.

Proposed Experimental Protocol: Synthesis of 6-Azido-2-methyl-1,3-benzothiazole

This proposed protocol is based on general methods for the conversion of aromatic amines to aryl azides via a Sandmeyer-type reaction.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- 6-Amino-2-methyl-1,3-benzothiazole
- Hydrochloric Acid (concentrated)
- Sodium Nitrite (NaNO_2)
- Sodium Azide (NaN_3)
- Deionized Water
- Ice
- Ethyl Acetate
- Sodium Sulfate (anhydrous)

Procedure:

- Dissolve 1.64 g (10 mmol) of 6-amino-2-methyl-1,3-benzothiazole in 20 mL of 3 M hydrochloric acid in a 100 mL round-bottom flask, with gentle warming if necessary.
- Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
- Slowly add a pre-cooled aqueous solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of deionized water dropwise to the reaction mixture, maintaining the temperature below 5 °C.

- Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
- In a separate flask, dissolve 0.78 g (12 mmol) of sodium azide in 10 mL of deionized water and cool to 0-5 °C.
- Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.
- Allow the reaction mixture to stir at 0-5 °C for 1 hour and then let it gradually warm to room temperature over 2 hours.
- Extract the product with ethyl acetate (3 x 30 mL).
- Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude **6-Azido-2-methyl-1,3-benzothiazole**.
- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures).

Spectral and Analytical Characterization

Spectral Data for Precursor: 6-Amino-2-methyl-1,3-benzothiazole

Table 2: Spectral Data of 6-Amino-2-methyl-1,3-benzothiazole

Technique	Data	Reference
¹ H NMR	A spectrum is available and can be accessed through chemical databases.	[1]
Mass Spectrum (EI)	Molecular Ion (M ⁺) at m/z 164.	[2][8]
IR Spectrum	Available in spectral databases.	[2]

Proposed Characterization of 6-Azido-2-methyl-1,3-benzothiazole

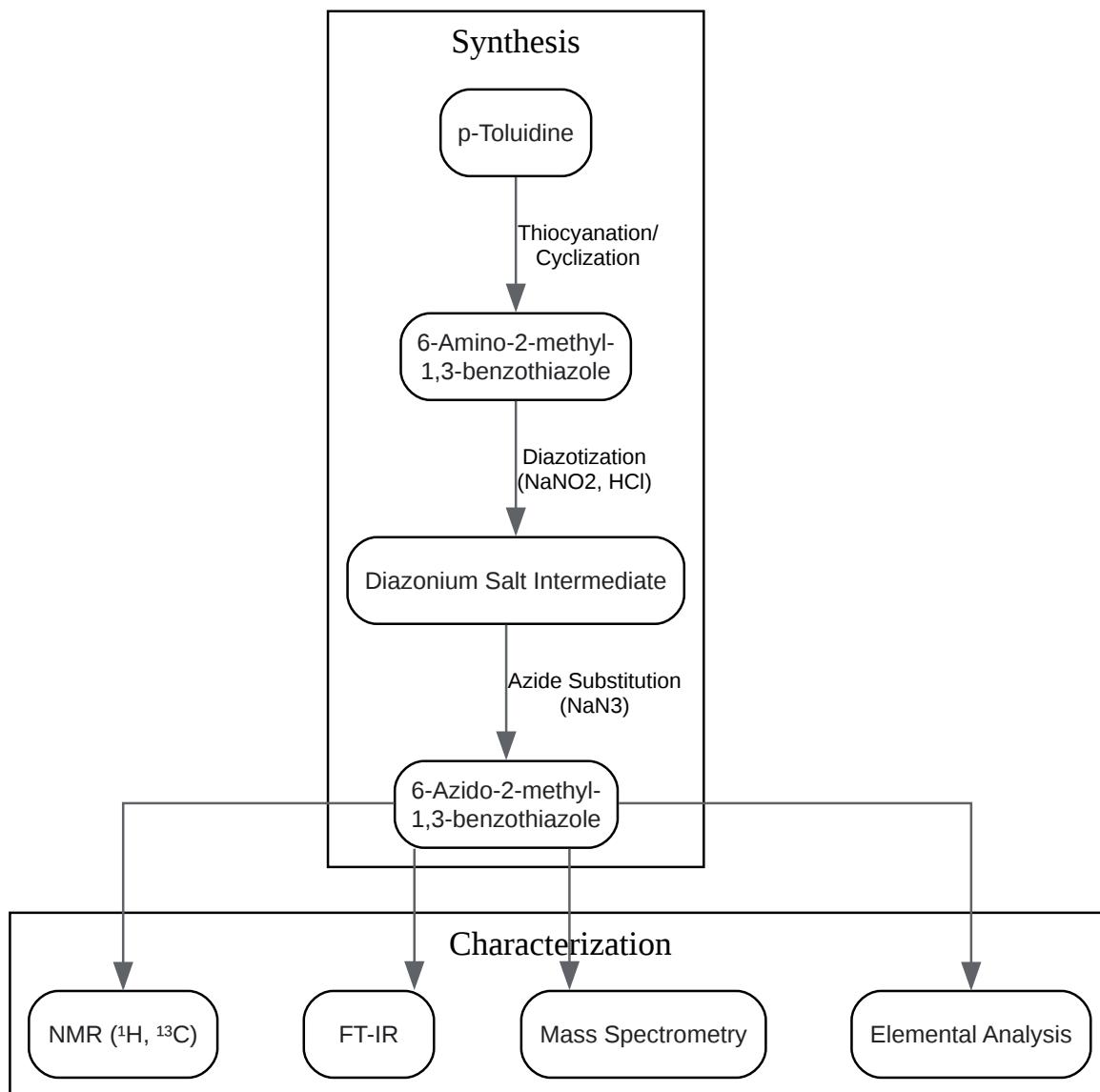
Following the proposed synthesis, the structure of the final product should be confirmed using modern analytical techniques.

Table 3: Recommended Analytical Characterization

Technique	Expected Observations
¹ H NMR	Disappearance of the amino protons and characteristic shifts in the aromatic protons' signals compared to the precursor.
¹³ C NMR	Appearance of a carbon signal corresponding to the azide-substituted aromatic carbon and shifts in other carbon signals.
FT-IR	A strong, sharp absorption band characteristic of the azide (N ₃) stretching vibration, typically in the range of 2100-2160 cm ⁻¹ .
Mass Spectrometry	A molecular ion peak corresponding to the calculated molecular weight of C ₈ H ₆ N ₄ S (190.23 g/mol).
Elemental Analysis	The calculated elemental composition should match the experimental values for C, H, N, and S.

Potential Biological Evaluation and Applications in Drug Discovery

While no specific biological activities have been reported for **6-Azido-2-methyl-1,3-benzothiazole**, the benzothiazole scaffold is a well-established pharmacophore. The presence of the azido group allows for its use as a versatile building block in drug discovery through various conjugation chemistries.

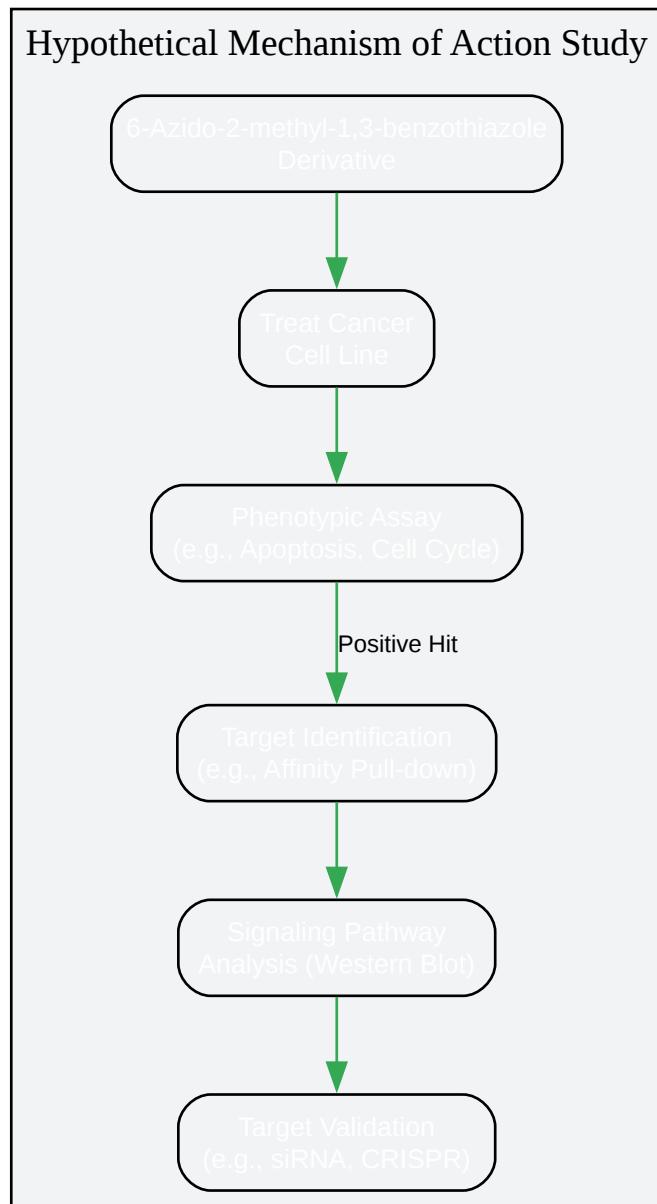

Potential areas of investigation include:

- Anticancer Activity: Screening against a panel of cancer cell lines to determine cytotoxic or cytostatic effects.
- Antimicrobial Activity: Evaluation against a range of pathogenic bacteria and fungi.
- Enzyme Inhibition: Testing against specific enzyme targets known to be modulated by benzothiazole derivatives.
- Chemical Probe Development: Utilization in "click chemistry" reactions to attach fluorescent tags, affinity labels, or other reporter groups for target identification and validation studies.

Visualizations

Synthetic and Characterization Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of **6-Azido-2-methyl-1,3-benzothiazole**.



[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis and characterization of **6-Azido-2-methyl-1,3-benzothiazole**.

Hypothetical Signaling Pathway Investigation

This diagram illustrates a hypothetical workflow for investigating the mechanism of action of a novel benzothiazole derivative in a cancer cell context.

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the biological evaluation of a novel benzothiazole derivative.

Conclusion

6-Azido-2-methyl-1,3-benzothiazole represents a promising, yet underexplored, chemical entity. While specific experimental data is scarce, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential biological evaluation. The versatile nature of the azido group makes this compound a valuable tool for medicinal chemists.

and chemical biologists aiming to develop novel therapeutics and molecular probes. Further research is warranted to fully elucidate the chemical and biological properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-AMINO-2-METHYLBENZOTHIAZOLE(2941-62-0) 1H NMR [m.chemicalbook.com]
- 2. 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. rsc.org [rsc.org]
- 8. 2-Benzothiazolamine, 6-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Technical Guide: 6-Azido-2-methyl-1,3-benzothiazole (CAS 16293-61-1)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1652907#6-azido-2-methyl-1,3-benzothiazole-cas-number-16293-61-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com